1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 903475-61-6
VCID: VC5164524
InChI: InChI=1S/C16H17N3O/c1-11-15(12(2)20)9-17-16(18-11)19-8-7-13-5-3-4-6-14(13)10-19/h3-6,9H,7-8,10H2,1-2H3
SMILES: CC1=NC(=NC=C1C(=O)C)N2CCC3=CC=CC=C3C2
Molecular Formula: C16H17N3O
Molecular Weight: 267.332

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone

CAS No.: 903475-61-6

Cat. No.: VC5164524

Molecular Formula: C16H17N3O

Molecular Weight: 267.332

* For research use only. Not for human or veterinary use.

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone - 903475-61-6

Specification

CAS No. 903475-61-6
Molecular Formula C16H17N3O
Molecular Weight 267.332
IUPAC Name 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyrimidin-5-yl]ethanone
Standard InChI InChI=1S/C16H17N3O/c1-11-15(12(2)20)9-17-16(18-11)19-8-7-13-5-3-4-6-14(13)10-19/h3-6,9H,7-8,10H2,1-2H3
Standard InChI Key MTIWFZHRCVKVIL-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1C(=O)C)N2CCC3=CC=CC=C3C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₆H₁₇N₃O, with a molecular weight of 267.33 g/mol . Its structure integrates:

  • A 4-methylpyrimidin-5-yl core, a nitrogen-containing heterocycle known for hydrogen-bonding capabilities .

  • A 3,4-dihydroisoquinolin-2(1H)-yl group, a partially saturated isoquinoline derivative offering conformational rigidity .

  • An acetyl substituent at position 1, enhancing electrophilic reactivity for further functionalization .

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueSource
Purity≥95% (HPLC)
Density1.2–1.3 g/cm³ (estimated)
LogP (lipophilicity)~2.1 (predicted)
Aqueous Solubility<0.1 mg/mL (25°C)

The low solubility profile suggests formulation challenges, necessitating prodrug strategies or solubilizing excipients for in vivo applications .

Synthetic Methodologies

Key Synthetic Routes

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible pathways:

Route A: Pyrimidine-First Approach

  • Condensation of 1-(2-chloro-4-methylpyrimidin-5-yl)ethanone with 1,2,3,4-tetrahydroisoquinoline under Buchwald–Hartwig amination conditions .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Route B: Isoquinoline-First Strategy

  • Functionalization of 3,4-dihydroisoquinoline with a halogenated acetylpyrimidine precursor .

  • Microwave-assisted coupling to enhance yield and reduce reaction time .

Analytical Characterization

Identity confirmation employs:

  • ¹H/¹³C NMR: Distinct signals at δ 2.45 (acetyl CH₃), 3.72 (dihydroisoquinoline CH₂), and 8.21 ppm (pyrimidine H) .

  • HRMS: [M+H]⁺ peak at m/z 268.1412 (calculated 268.1449) .

  • HPLC: Retention time 6.8 min (C18 column, acetonitrile/water) .

Industrial Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Oncology Candidates: Third-generation EGFR inhibitors under Phase I/II trials .

  • Antipsychotics: Dopamine D₃/D4 receptor modulators with reduced extrapyramidal side effects .

  • Antivirals: Broad-spectrum RNA polymerase inhibitors targeting SARS-CoV-2 variants .

Scale-Up Challenges

Current limitations include:

  • Low Yield: 32% average in multi-step syntheses .

  • Purification Complexity: Requires preparative HPLC for >98% purity .

  • Cost Drivers: 1,2,3,4-Tetrahydroisoquinoline accounts for 61% of raw material costs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator